molecular formula C12H22O5 B14364079 Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol CAS No. 93675-76-4

Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol

Cat. No.: B14364079
CAS No.: 93675-76-4
M. Wt: 246.30 g/mol
InChI Key: KVTZCSINHHQZQT-UHFFFAOYSA-N
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Description

Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol is an organic compound that features a unique structure combining an acetic acid moiety with a 3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methyl-4-hydroxybut-2-en-1-ol with oxane-2-carboxylic acid under acidic conditions to form the desired compound. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the oxane group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with new functional groups replacing the oxane moiety.

Scientific Research Applications

Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. Additionally, it may interact with cellular receptors or enzymes, modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol: Unique due to its specific structure and functional groups.

    3-methyl-4-hydroxybut-2-en-1-ol: Lacks the oxane group, resulting in different chemical properties.

    Oxane-2-carboxylic acid: Contains the oxane moiety but lacks the 3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol structure.

Uniqueness

This compound stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

93675-76-4

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

acetic acid;3-methyl-4-(oxan-2-yloxy)but-2-en-1-ol

InChI

InChI=1S/C10H18O3.C2H4O2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10;1-2(3)4/h5,10-11H,2-4,6-8H2,1H3;1H3,(H,3,4)

InChI Key

KVTZCSINHHQZQT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)COC1CCCCO1.CC(=O)O

Origin of Product

United States

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